molecular formula C11H17ClN2O5S B2766778 Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride CAS No. 1171354-98-5

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride

Cat. No. B2766778
CAS RN: 1171354-98-5
M. Wt: 324.78
InChI Key: QNMJYUUBCJZDGF-UHFFFAOYSA-N
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Description

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride is an organic compound with the CAS Number: 1171354-98-5 . It has a molecular weight of 324.79 and its IUPAC name is ethyl 5- (1-piperazinylsulfonyl)-2-furoate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O5S.ClH/c1-2-17-11 (14)9-3-4-10 (18-9)19 (15,16)13-7-5-12-6-8-13;/h3-4,12H,2,5-8H2,1H3;1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Multifunctional Derivatives for Diabetes and Alzheimer's Disease

A study conducted by Abbasi et al. (2018) synthesized new multifunctional derivatives of 2-furoic piperazide, which showed significant inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These findings suggest potential applications in the treatment of type 2 diabetes and Alzheimer's disease. The study also supported the bioactivity potentials of these compounds through molecular docking studies, indicating their usefulness in drug discovery and development for these conditions (Abbasi et al., 2018).

Serotonin Receptor Affinity

Research by Dilly et al. (2011) explored substituted piperazine-ethyl-amide derivatives, finding that ethyl and hexyl derivatives possess high affinity for 5-HT(1A) receptors. This indicates potential applications in neuropsychiatric disorder treatments, as the study's docking and electrophysiological experiments confirm a possible agonist profile for these compounds (Dilly et al., 2011).

Antimicrobial Activity

A synthesis report by Abbavaram and Reddyvari (2013) on bifunctional sulfonamide-amide derivatives demonstrated significant in vitro antibacterial and antifungal activities. This suggests the potential of ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride derivatives in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013).

Alzheimer's Disease Therapeutic Agents

Hassan et al. (2019) designed a series of 2-furoyl piperazine-based sulfonamide derivatives as therapeutic agents targeting Alzheimer's disease. The study evaluated their inhibitory potential against butyrylcholinesterase (BChE) and supported their bioactivity through molecular docking and dynamic simulation, identifying promising lead compounds for Alzheimer's treatment (Hassan et al., 2019).

Antidepressant and Antianxiety Activity

Kumar et al. (2017) synthesized novel derivatives with significant antidepressant and antianxiety activity. This study highlights the therapeutic potential of ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride derivatives in treating mood disorders (Kumar et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 5-piperazin-1-ylsulfonylfuran-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S.ClH/c1-2-17-11(14)9-3-4-10(18-9)19(15,16)13-7-5-12-6-8-13;/h3-4,12H,2,5-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMJYUUBCJZDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)S(=O)(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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